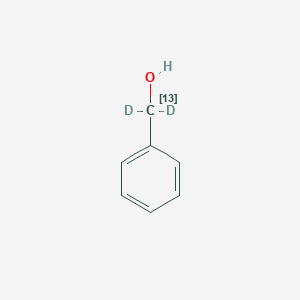

Benzyl-alpha-13c-alpha alpha-d2 alcohol

Description

Strategic Importance of Deuterium (B1214612) and Carbon-13 Labeling in Mechanistic Investigations

Among the stable isotopes, deuterium (²H or D) and carbon-13 (¹³C) are of paramount importance in mechanistic studies. nih.gov Carbon-13 is often the preferred tracer for the carbon backbone of molecules because it is chemically stable and its label is not typically lost during metabolic processes. guidechem.com Its incorporation allows for precise tracking of carbon atoms from a substrate to a final product. nih.gov

Deuterium labeling is strategically employed to probe bond-breaking and bond-forming steps involving hydrogen. Replacing a hydrogen atom (¹H) with a deuterium atom (²H) significantly increases the mass of that position (a ~100% increase). This mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. As a result, breaking a C-D bond requires more energy and thus proceeds at a slower rate than breaking a C-H bond. This phenomenon is known as the Kinetic Isotope Effect (KIE). nih.govnih.gov By measuring the ratio of reaction rates between the light (¹H) and heavy (²H) isotopologues (kH/kD), researchers can determine if the cleavage of that specific C-H bond is a rate-limiting step in the reaction mechanism. nih.gov

Overview of Benzyl-alpha-13c-alpha alpha-d2 alcohol as a Targeted Isotopic Tracer

This compound is a highly specialized, dually-labeled isotopic probe designed for sophisticated mechanistic studies. In this molecule, the carbon atom at the benzylic position (the -CH₂OH group) is replaced with its stable isotope, carbon-13, and both hydrogen atoms on that same carbon are replaced with deuterium.

This dual-labeling at a single, reactive center is a deliberate and powerful design. It allows for the simultaneous investigation of two key mechanistic aspects:

The ¹³C label serves as an unambiguous tracer for the benzylic carbon, allowing its path to be followed from the alcohol reactant to the aldehyde or other product via techniques like ¹³C-NMR or mass spectrometry. nih.gov

The two deuterium atoms at the alpha-position are used to measure the KIE of C-H bond cleavage, which is a common rate-determining step in the oxidation of benzyl (B1604629) alcohol. acs.org

The primary application for a compound like this compound is in the detailed study of oxidation reactions, particularly in enzymology and heterogeneous catalysis. For instance, in studies of enzymes like alcohol dehydrogenase (ADH), isotopically labeled benzyl alcohols are crucial for understanding the hydrogen transfer process. nih.gov Research has utilized stereospecifically labeled benzyl alcohols to probe the chemical mechanism of ADH and test theoretical predictions about the reaction. nih.govresearchgate.netnih.gov

Similarly, in the field of catalysis, the oxidation of benzyl alcohol over supported metal catalysts is a model reaction. Studies have used deuterated benzyl alcohols, such as 4-methoxylbenzyl-α,α-D₂ alcohol, to determine the rate-limiting step. acs.org By comparing the reaction rates of the deuterated and non-deuterated alcohols, researchers can confirm that the transfer of a hydride from the benzylic carbon is indeed the slow step in the catalytic cycle. acs.org

The use of a dual ¹³C and ²H labeled substrate can also help differentiate between a true KIE and potential loss of the deuterium label through exchange reactions, providing more robust and accurate data for calculating metabolic rates and reaction fluxes. nih.govnih.gov

Interactive Table: Exemplar Kinetic Data from Isotopic Labeling in Benzyl Alcohol Oxidation

This table presents hypothetical but representative data illustrating the kind of results obtained from experiments using isotopically labeled benzyl alcohol to study reaction kinetics. The values are based on principles and findings reported in mechanistic studies of alcohol oxidation. acs.org

| Substrate | Catalyst | Initial Rate (mM/min) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |

| Benzyl alcohol | Au/TiO₂ | 1.20 | - | Baseline rate for the unlabeled substrate. |

| Benzyl-alpha,alpha-d2 alcohol | Au/TiO₂ | 0.25 | 4.8 | A significant KIE indicates that C-H(D) bond cleavage at the alpha-position is the rate-determining step. |

| Benzyl-alpha-13C alcohol | Au/TiO₂ | 1.19 | ~1.0 | A negligible KIE (secondary) confirms that the mass of the carbon has little effect on the rate-limiting C-H bond cleavage. |

| This compound | Au/TiO₂ | 0.25 | 4.8 | Confirms the primary KIE while allowing the ¹³C to act as a tracer for the carbon backbone in product analysis. |

Structure

3D Structure

Properties

IUPAC Name |

dideuterio(phenyl)(113C)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c8-6-7-4-2-1-3-5-7/h1-5,8H,6H2/i6+1D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDDGKGOMKODPV-OCAPALNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584019 | |

| Record name | Phenyl(~13~C,~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

285977-71-1 | |

| Record name | Phenyl(~13~C,~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 285977-71-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Enrichment of Benzyl Alpha 13c Alpha Alpha D2 Alcohol

Chemoenzymatic and Biocatalytic Pathways for Stereospecific Synthesis

Biocatalytic methods are highly valued for their exceptional stereospecificity, allowing for the production of chiral molecules with high enantiomeric purity under mild reaction conditions. mdpi.comub.edu

Enzyme-Mediated Reduction of Labeled Aldehyde Precursors

A prominent strategy for the stereospecific synthesis of isotopically labeled benzyl (B1604629) alcohols involves a coupled-enzyme system. nih.govresearchgate.net This chemoenzymatic approach can be adapted to produce Benzyl-alpha-13c-alpha alpha-d2 alcohol by starting with the appropriately labeled precursor, benzaldehyde-α-¹³C.

A well-documented one-pot synthesis utilizes two key enzymes: formate (B1220265) dehydrogenase (FDH) and an alcohol dehydrogenase (ADH), often from horse liver (hADH) or yeast. nih.govnih.gov The process begins with the FDH-catalyzed transfer of a deuteron (B1233211) from a deuterated formate salt (e.g., sodium formate-d, DCO₂Na) to the nicotinamide (B372718) adenine (B156593) dinucleotide cofactor (NAD⁺), generating the deuterated cofactor, 4R-NADD. nih.gov Subsequently, the ADH catalyzes the stereospecific transfer of the deuteron from 4R-NADD to the re-face of the labeled aldehyde precursor (benzaldehyde-α-¹³C). nih.gov This enzymatic reduction yields the desired (R)-Benzyl-alpha-13c-alpha-d alcohol. nih.gov To achieve the di-deuterated final product, the synthesis would need to be performed in heavy water (D₂O) with a deuterated formate to facilitate the exchange of the hydroxyl proton for a deuteron.

The use of whole-cell biocatalysts, such as marine bacteria or those found in vegetable wastes, also presents a sustainable option for the reduction of benzaldehyde (B42025) to benzyl alcohol. mdpi.comscielo.org.mxnih.gov These systems leverage the cell's natural machinery and cofactor recycling mechanisms, though achieving specific multi-isotopic labeling requires feeding the cells with the labeled precursors. mdpi.com

Strategies for Achieving High Isotopic and Enantiomeric Purity

The primary advantage of enzyme-mediated synthesis is the unparalleled level of stereochemical control, which directly translates to high isotopic and enantiomeric purity. nih.govnih.gov

Enantiomeric Purity: The high stereospecificity of enzymes like horse liver ADH ensures that the hydride (or deuteride) is delivered to a specific face of the prochiral carbonyl group of the aldehyde, resulting in the formation of a single enantiomer. nih.gov This method has been reported to yield an isotopic and enantiomeric purity greater than 99.5%. nih.gov

Isotopic Purity: High isotopic purity is achieved by ensuring the deuterated donor, such as formate-d, is the sole reducing equivalent in the system. nih.gov The reaction is typically carried out until completion (e.g., overnight) to maximize the incorporation of the label from the precursor. nih.govresearchgate.net The purity of the final product can be verified using techniques highly sensitive to isotopic contamination, such as the measurement of competitive kinetic isotope effects (KIEs). nih.govnih.govresearchgate.net The absence of ¹H contamination in the product validates the high isotopic fidelity of the enzymatic transfer. nih.govnih.gov

| Component | Function | Precursor/Reagent Example | Reference |

|---|---|---|---|

| Carbon-13 Source | Provides the ¹³C isotope at the alpha-position | Benzaldehyde-α-¹³C | nih.gov |

| Deuterium (B1214612) Source | Provides the ²H (deuteron) for reduction | Formate-d (DCO₂Na) | nih.gov |

| Deuterating Enzyme | Catalyzes transfer of deuteron to cofactor | Formate Dehydrogenase (FDH) | nih.govnih.gov |

| Reducing Enzyme | Catalyzes stereospecific reduction of aldehyde | Horse Liver Alcohol Dehydrogenase (hADH) | nih.gov |

| Cofactor | Acts as the deuteride (B1239839) carrier | NAD⁺ (catalytic amount) | nih.govnih.gov |

| Achieved Purity | Enantiomeric and Isotopic Purity | >99.5% | nih.gov |

Chemical Synthesis Routes for Alpha-Position Isotopic Incorporation

Traditional chemical synthesis offers robust and scalable, albeit often less stereospecific, alternatives to biocatalytic methods.

Reductive Methodologies with Deuterated Reagents

The introduction of deuterium at the alpha-position is commonly achieved by the reduction of a suitable carbonyl precursor with a deuterated reducing agent. To synthesize this compound, one would start with a ¹³C-labeled precursor and employ a di-deuteration strategy.

A modern and mild method involves the single-electron transfer (SET) reductive deuteration of aromatic esters using samarium(II) iodide (SmI₂) with deuterium oxide (D₂O) as the deuterium source. organic-chemistry.org This approach can be adapted to a ¹³C-labeled aromatic ester to produce the desired α,α-dideuterio benzyl alcohol with high levels of deuterium incorporation (>95%) and excellent functional group tolerance. organic-chemistry.org

More conventional methods rely on powerful deuterated reducing agents. For instance, lithium aluminum deuteride (LiAlD₄) can be used for the exhaustive reduction of a ¹³C-labeled benzoic acid or its ester derivative to yield this compound. These reactions typically require anhydrous conditions to prevent quenching of the reagent and isotopic dilution from protic solvents. Another strategy is the electrochemical deuteration of benzaldehyde using D₂O as the deuterium source with a palladium catalyst, which can achieve high selectivity for deuterated benzyl alcohol. researchgate.netresearchgate.net

Carbon-13 Incorporation through Specific Labeled Precursors

The incorporation of carbon-13 at the alpha-position is almost exclusively achieved by starting the synthesis with a commercially available or custom-synthesized labeled precursor. The ¹³C atom is strategically placed in the starting material and carried through the reaction sequence.

A common and high-yielding method is the reduction of a ¹³C-labeled carboxylic acid, such as benzoic acid-α-¹³C. This reduction is typically accomplished using a strong, non-deuterated reducing agent like lithium aluminum hydride (LiAlH₄) to produce Benzyl-alpha-13c alcohol. To create the target molecule, this compound, this synthesis would be combined with a deuteration step, for example, by using LiAlD₄ instead of LiAlH₄ as described in the previous section.

Alternatively, one could start with benzaldehyde-α-¹³C. However, some reactions like the base-induced Cannizzaro disproportionation, which would yield both the labeled alcohol and labeled benzoic acid, have a maximum theoretical yield of only 50% for the desired alcohol.

Comparative Analysis of Synthetic Efficiencies, Yields, and Associated Challenges

Both chemoenzymatic and chemical synthesis routes present a distinct set of advantages and challenges in producing multiply labeled benzyl alcohol derivatives.

| Feature | Chemoenzymatic / Biocatalytic Routes | Chemical Synthesis Routes |

| Stereoselectivity | Very high; produces single enantiomers with >99.5% purity. nih.gov | Variable; often produces racemic mixtures unless chiral catalysts or auxiliaries are used. ub.edu |

| Isotopic Purity | High; specific enzymatic transfer minimizes isotopic scrambling. nih.govresearchgate.net | High, but dependent on anhydrous conditions and reagent purity to avoid isotopic dilution. |

| Reaction Conditions | Mild (neutral pH, room/moderate temperature, aqueous media). mdpi.comnih.gov | Often harsh (extreme temperatures, pressures, pyrophoric reagents like LiAlD₄). |

| Yields | Can be very high, with some reactions going to completion. nih.govnih.gov | Variable. Some methods have inherent limitations (e.g., 50% max for Cannizzaro reaction). Modern methods can achieve high yields. organic-chemistry.org |

| Challenges | Enzyme/cofactor cost and stability, potential for substrate/product inhibition, and scalability can be issues. nih.gov | Use of hazardous/pyrophoric reagents, need for strict anhydrous conditions, potential for side reactions, and removal of metallic byproducts. organic-chemistry.org |

| Key Advantage | Unparalleled stereospecificity and "green" reaction conditions. nih.govmdpi.com | High scalability, broader substrate scope, and well-established procedures. organic-chemistry.orggoogle.com |

Advanced Spectroscopic and Chromatographic Characterization of Benzyl Alpha 13c Alpha Alpha D2 Alcohol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Isotopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the characterization of isotopically labeled compounds, offering unparalleled insights into molecular structure and isotopic placement.

The presence of a ¹³C isotope at the alpha-position of Benzyl-alpha-13c-alpha,alpha-d2 alcohol makes ¹³C NMR spectroscopy an exceptionally direct method for analysis. Unlike in unlabeled benzyl (B1604629) alcohol where the alpha-carbon signal is observed at its natural abundance of approximately 1.1%, the signal in the labeled compound is significantly enhanced, allowing for clear and unambiguous observation. acs.org This isotopic enrichment is crucial for tracking the fate of the alpha-carbon through chemical reactions or metabolic pathways.

In a typical ¹³C NMR spectrum of unlabeled benzyl alcohol, the alpha-carbon (Cα) resonance appears at approximately 65 ppm. chemicalbook.com For Benzyl-alpha-13c-alpha,alpha-d2 alcohol, this peak's intensity is dramatically increased due to the 99% enrichment. sigmaaldrich.comisotope.com A key feature in the ¹³C NMR spectrum of this deuterated compound is the splitting of the Cα signal into a multiplet due to coupling with the attached deuterium (B1214612) atoms (¹³C-²H coupling). Specifically, the signal for the ¹³CD₂ group appears as a pentet (a multiplet with five lines) following the 1:2:3:2:1 intensity ratio, a result of coupling to two deuterium nuclei (spin I=1). blogspot.com This characteristic splitting pattern provides definitive confirmation of the dual labeling at the alpha position.

The precise chemical shift of the alpha-carbon can be influenced by solvent and temperature, but the direct observation and its coupling pattern in the ¹³C NMR spectrum are primary indicators of the compound's identity and isotopic purity. unibo.it This technique is invaluable for following reactions such as oxidations, where the chemical environment of the alpha-carbon changes significantly, leading to predictable shifts in the ¹³C NMR spectrum. acs.orgunibo.it For instance, the oxidation of benzyl alcohol to benzaldehyde (B42025) results in a downfield shift of the alpha-carbon signal to around 192 ppm. rsc.org

Table 1: Illustrative ¹³C NMR Data for Benzyl Alcohol and its Labeled Analogs

| Compound | Alpha-Carbon Environment | Approximate Chemical Shift (ppm) | Expected Multiplicity (Proton Decoupled) |

| Benzyl alcohol | -CH₂OH | ~65 chemicalbook.com | Singlet |

| Benzyl-alpha-13c alcohol | -¹³CH₂OH | ~65 unibo.it | Singlet (enhanced intensity) |

| Benzyl-alpha-13c-alpha,alpha-d2 alcohol | -¹³CD₂OH | ~64 blogspot.com | Pentet (due to ¹³C-²H coupling) |

Data is illustrative and can vary based on experimental conditions.

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. For Benzyl-alpha-13c-alpha,alpha-d2 alcohol, ²H NMR provides definitive proof of the presence and location of the deuterium labels. cdnsciencepub.comstudymind.co.uk Since ²H has a different gyromagnetic ratio and is a quadrupolar nucleus compared to the proton (¹H), its NMR properties are distinct. columbia.edu

The ²H NMR spectrum of Benzyl-alpha-13c-alpha,alpha-d2 alcohol would show a single resonance corresponding to the deuterium atoms at the alpha-position. The chemical shift of this signal is expected to be very similar to the proton chemical shift of the alpha-protons in unlabeled benzyl alcohol (around 4.7 ppm), but it is reported on a separate ²H chemical shift scale. studymind.co.ukcolumbia.edu The key advantage of ²H NMR is the low natural abundance of deuterium, meaning that any observed signal is almost exclusively from the intentionally introduced label. zeochem.com

This technique is particularly powerful for confirming the stereospecificity of labeling if chiral centers are involved or for quantifying the degree of deuteration at a specific site. cdnsciencepub.com While the primary focus here is on the positional assignment, in more complex molecules, ²H NMR can be used to distinguish between diastereotopic deuterons. cdnsciencepub.com The absence of signals at other positions in the ²H NMR spectrum confirms that deuteration has occurred specifically at the alpha-carbon.

While the alpha-protons are substituted with deuterium in Benzyl-alpha-13c-alpha,alpha-d2 alcohol, ¹H NMR spectroscopy remains a vital tool for characterizing the rest of the molecule and observing the effects of isotopic labeling. studymind.co.ukyoutube.com The aromatic protons of the phenyl group will still be visible in their characteristic region (typically 7.2-7.4 ppm). chemicalbook.comspectrabase.com

A significant feature in the ¹H NMR spectrum of this compound is the dramatic reduction or complete disappearance of the signal corresponding to the alpha-protons, which would normally appear as a singlet around 4.7 ppm in unlabeled benzyl alcohol. chemicalbook.comhmdb.ca The degree of signal reduction directly correlates with the isotopic purity of the deuteration. studymind.co.uk

The unique spectroscopic properties of isotopically labeled compounds like Benzyl-alpha-13c-alpha,alpha-d2 alcohol make them ideal substrates for in situ NMR studies, which allow for the real-time monitoring of chemical reactions. unibo.itrsc.org By setting up an NMR experiment to acquire spectra at regular intervals during a reaction, chemists can track the disappearance of reactants and the appearance of products and intermediates. unibo.it

Using Benzyl-alpha-13c-alpha,alpha-d2 alcohol, a ¹³C NMR experiment can be particularly informative. unibo.itresearchgate.net For example, in a catalytic oxidation reaction, the intense pentet signal of the starting material at ~64 ppm would decrease over time, while a new signal corresponding to the ¹³C-labeled carbonyl carbon of the resulting benzaldehyde-alpha-¹³C-alpha-d would appear at a significantly different chemical shift (around 192-200 ppm). unibo.it The high sensitivity from the ¹³C enrichment allows for the collection of meaningful data in a shorter time, which is crucial for monitoring reaction kinetics. researchgate.net

In situ ¹H NMR can also be used to monitor changes in the aromatic region or the appearance of new proton signals from products. rsc.org The combination of in situ ¹³C and ¹H NMR provides a comprehensive picture of the reaction progress, allowing for the determination of reaction rates, the identification of transient intermediates, and the elucidation of reaction mechanisms. unibo.itrsc.org

Mass Spectrometry (MS) for Isotopic Purity and Molecular Profiling

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and isotopic composition of molecules.

In a GC-MS analysis of Benzyl-alpha-13c-alpha,alpha-d2 alcohol, the compound would first be separated from any impurities on a GC column. The retention time of the labeled benzyl alcohol would be very similar to that of unlabeled benzyl alcohol. researchgate.net After elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). acs.org

The resulting mass spectrum provides a fingerprint of the molecule, including its molecular weight and fragmentation pattern. For Benzyl-alpha-13c-alpha,alpha-d2 alcohol (C₆H₅¹³CD₂OH), the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) of 111.1. medchemexpress.comsigmaaldrich.com This is three mass units higher than the molecular ion of unlabeled benzyl alcohol (m/z 108), reflecting the presence of one ¹³C atom (mass difference of +1) and two ²H atoms (mass difference of +2). sigmaaldrich.com

Table 2: Key Mass Spectrometry Data for Benzyl Alcohol and its Labeled Analog

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Molecular Ion ([M]⁺) (m/z) |

| Benzyl alcohol | C₇H₈O | 108.14 | 108 |

| Benzyl-alpha-13c-alpha,alpha-d2 alcohol | C₆H₅¹³CD₂OH | 111.15 sigmaaldrich.com | 111 |

m/z values represent the nominal mass.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantitative Analysis of Labeled Metabolites and Intermediates

The use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry, primarily because they compensate for variations in sample preparation and matrix effects. Benzyl-alpha-13c-alpha,alpha-d2 alcohol, with its triple labeling (one ¹³C and two ²H atoms), serves as an exemplary internal standard for tracing the metabolic fate of benzyl alcohol and related compounds. Its mass shift of +3 amu relative to the unlabeled analyte ensures that its signal is clearly distinguished from the endogenous, unlabeled compound in biological matrices.

In metabolic studies, benzyl alcohol can be metabolized to intermediates such as benzaldehyde and benzoic acid, which are further conjugated to form compounds like hippuric acid. nih.gov When Benzyl-alpha-13c-alpha,alpha-d2 alcohol is introduced as a tracer, its metabolites retain the isotopic labels, allowing for their unambiguous identification and quantification via LC-MS/MS. This technique provides exceptional sensitivity and selectivity, enabling the detection of metabolites even at very low concentrations in complex samples like plasma or groundwater. nih.govmdpi.com

The development of a quantitative LC-MS/MS method involves the optimization of both chromatographic separation and mass spectrometric detection. Reversed-phase chromatography is commonly employed to separate the analytes from matrix components. nih.govresearchgate.net For mass spectrometric detection, electrospray ionization (ESI) is often used, and the instrument is typically operated in multiple reaction monitoring (MRM) mode. In MRM, specific precursor-to-product ion transitions are monitored for both the unlabeled metabolite and its corresponding stable isotope-labeled variant, ensuring high specificity and accurate quantification. The use of a ¹³C and deuterium-labeled standard is particularly advantageous as it minimizes the chromatographic isotope effect that can sometimes be observed with deuterium-only labels, ensuring near-perfect co-elution with the analyte. researchgate.net

Table 1: Illustrative LC-MS/MS Parameters for Analysis of Benzyl Alcohol and Metabolites This table presents a hypothetical set of parameters based on typical methods for related compounds.

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography | ||

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation of analytes based on hydrophobicity. nih.gov |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) | Elution of compounds with varying polarities. nih.govresearchgate.net |

| Flow Rate | 0.3 mL/min | To ensure optimal separation and ionization. |

| Injection Volume | 5-10 µL | Introduction of the sample into the system. mdpi.com |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI), Negative or Positive Mode | Generation of gas-phase ions from the eluted analytes. nih.govchromforum.org |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive quantification of specific analytes. |

| Precursor Ion (Q1) | [M-H]⁻ or [M+H]⁺ of analyte and standard | Isolation of the ion corresponding to the molecule of interest. |

| Product Ion (Q3) | Specific fragment ion post-collision-induced dissociation | Confirmation of analyte identity and enhanced selectivity. |

Detection and Quantification of Isotopic Patterns in Complex Mixtures

A significant challenge in untargeted metabolomics is the differentiation of true biological signals from background noise and chemical artifacts. nih.gov Isotopic labeling strategies, particularly those using ¹³C, provide a powerful solution to this problem. nih.govnih.gov Benzyl-alpha-13c-alpha,alpha-d2 alcohol and its downstream metabolites exhibit a unique isotopic signature that makes them readily identifiable in a complex mass spectrum.

The incorporation of one ¹³C atom and two deuterium atoms results in a mass increase of approximately 3.01 amu over the unlabeled molecule (1.00335 Da for ¹³C and 1.00628 Da for each ²H). When analyzing a sample containing a mix of unlabeled (natural abundance) and labeled species, the mass spectrometer detects distinct isotopic clusters for each compound. The characteristic pattern and mass shift of the labeled compound allow for its confident annotation and helps to determine its molecular formula. nih.gov

This approach, often termed Isotopic Ratio Outlier Analysis (IROA), leverages the predictable isotopic distribution of labeled compounds. nih.gov By comparing the observed isotopic patterns in a sample to theoretically calculated ones, researchers can filter out noise and unambiguously identify metabolites derived from the labeled precursor. springernature.com The relative intensity of the monoisotopic peak of the labeled cluster versus the unlabeled cluster provides a direct measure of the relative abundance of the metabolite, facilitating accurate quantification without the need for individual calibration curves for every metabolite. nih.gov

Table 2: Theoretical Isotopic Distribution for Unlabeled and Labeled Benzyl Alcohol | Isotopologue | Unlabeled Benzyl Alcohol (C₇H₈O) | Benzyl-alpha-13c-alpha,alpha-d2 alcohol (C₆¹³CH₆D₂O) | | :--- | :--- | :--- | | Mass | Abundance | Mass | Abundance | | M | 108.0575 | 100.0% | 111.0728 | 100.0% | | M+1 | 109.0609 | 7.7% | 112.0762 | 6.6% | | M+2 | 110.0642 | 0.3% | 113.0795 | 0.2% |

High-Performance Chromatographic Methods for Purification and Analytical Resolution of Isotopologues

High-performance liquid chromatography (HPLC) is an indispensable tool not only for the analysis of Benzyl-alpha-13c-alpha,alpha-d2 alcohol and its metabolites but also for its purification following synthesis. researchgate.net Chemoenzymatic or chemical synthesis of isotopically labeled compounds can result in a mixture containing the desired product, unreacted starting materials (e.g., labeled benzaldehyde), and side products. researchgate.net HPLC provides the high resolving power necessary to isolate the target compound with high purity.

Reversed-phase HPLC using a C18 column is a standard and effective method for this purpose. nih.govresearchgate.net A typical mobile phase consists of a mixture of water and an organic solvent like acetonitrile or methanol, often run in a gradient elution mode to achieve optimal separation of compounds with different polarities. nih.gov For instance, benzyl alcohol can be effectively separated from its more polar oxidation product, benzoic acid, and its less polar precursor, benzaldehyde. researchgate.net UV detection, typically at a wavelength around 254 nm, is suitable for monitoring the separation of these aromatic compounds. nih.gov

When working with isotopically labeled compounds, it is important to consider the potential for chromatographic isotope effects (CIE). Deuterium labeling, in particular, can sometimes cause a slight shift in retention time compared to the unlabeled or ¹³C-labeled analogue due to differences in bond strength and molecular size. acs.org While often minor, this effect can complicate precise quantification if the internal standard does not perfectly co-elute with the analyte. The use of Benzyl-alpha-13c-alpha,alpha-d2 alcohol, which contains both deuterium and ¹³C, represents a sophisticated approach. The ¹³C label has a negligible impact on retention time, helping to anchor the elution profile closer to the unlabeled analyte, while the deuterium provides additional mass shift for clear MS detection. researchgate.netacs.org This dual-labeling strategy thus provides benefits for both chromatographic resolution and mass spectrometric analysis.

Table 3: Example HPLC Method for Purification and Analysis This table presents a generalized method based on published procedures for benzyl alcohol and related compounds.

| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides excellent retention and separation for aromatic alcohols and aldehydes. nih.govresearchgate.net |

| Mobile Phase A | Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute compounds from the column. researchgate.net |

| Gradient | 25% B to 75% B over 20 minutes | To separate compounds with a range of polarities, from benzoic acid to benzyl alcohol and benzaldehyde. nih.govresearchgate.net |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. researchgate.net |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | To ensure reproducible retention times. acs.org |

Applications of Benzyl Alpha 13c Alpha Alpha D2 Alcohol in Mechanistic Organic Chemistry

Unraveling Complex Reaction Mechanisms via Isotopic Tracing

The primary utility of Benzyl-alpha-13c-alpha alpha-d2 alcohol lies in its application as a tracer to map complex reaction pathways. medchemexpress.com The ¹³C label at the alpha-position acts as a spectroscopic marker, enabling techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to follow the labeled carbon atom through a sequence of chemical transformations. This allows for the definitive identification of which bonds are broken and formed, a crucial step in understanding reaction mechanisms.

For instance, in "borrowing hydrogen" or "hydrogen auto-transfer" reactions, a metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde intermediate. This aldehyde then reacts with a nucleophile, and the catalyst subsequently returns the "borrowed" hydrogen to complete the transformation. By using this compound, researchers can precisely track the labeled carbon and deuterium (B1214612) atoms, confirming that the benzylic group is transferred intact and that the original alpha-hydrogens (now deuteriums) are involved in the initial dehydrogenation step. This level of detail is essential for validating proposed catalytic cycles.

Quantitative Kinetic Isotope Effect (KIE) Studies

The replacement of hydrogen with its heavier isotope, deuterium, at the alpha-position of benzyl (B1604629) alcohol significantly impacts the rate of reactions involving the cleavage of the C-H/C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic investigation, and this compound is an ideal substrate for these studies. nih.gov

The magnitude of the primary KIE (the ratio of reaction rates, kH/kD) provides powerful insight into the rate-determining step (RDS) of a reaction. A large KIE value (typically > 2) indicates that the C-H bond is being broken in the slowest step of the reaction. wikipedia.org This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, requiring more energy to break it.

Studies on the oxidation of benzyl alcohol derivatives catalyzed by enzymes and metal complexes have utilized deuterated substrates to establish their mechanisms. For example, the oxidation of benzyl alcohol by a dioxo-ruthenium(VI) complex exhibits a large KIE of 10.4 when using α,α-d₂ benzyl alcohol, confirming that the cleavage of the benzylic C-H bond is integral to the rate-determining step. nih.gov Similarly, enzymatic oxidation by yeast alcohol dehydrogenase shows significant deuterium isotope effects, which helps to delineate the kinetic mechanism. researchgate.net These quantitative data are critical for building an accurate picture of the reaction's transition state. wikipedia.org

| Reaction System | Substrate | Kinetic Isotope Effect (kH/kD) | Reference |

|---|---|---|---|

| Oxidation by trans-[Ru(VI)(tpy)(O)₂(L)]²⁺ in 0.1 M HClO₄ | α,α-d₂ benzyl alcohol | 10.4 | nih.gov |

| Oxidation by trans-[Ru(VI)(tpy)(O)₂(L)]²⁺ in CH₃CN (Step 1: Ru(VI) → Ru(IV)) | α,α-d₂ benzyl alcohol | 12.1 | nih.gov |

| Oxidation by trans-[Ru(VI)(tpy)(O)₂(L)]²⁺ in CH₃CN (Step 2: Ru(IV) → Ru(II)) | α,α-d₂ benzyl alcohol | 61.5 | nih.gov |

| Yeast Alcohol Dehydrogenase Catalyzed Oxidation (p-Br substituted) | benzyl alcohols-1,1-d₂ | 4.8 | researchgate.net |

| Yeast Alcohol Dehydrogenase Catalyzed Oxidation (p-CH₃O substituted) | benzyl alcohols-1,1-d₂ | 3.2 | researchgate.net |

While primary KIEs probe bonds that are broken during the RDS, secondary kinetic isotope effects (SKIEs) reveal information about changes in the bonding environment near the site of isotopic substitution. SKIEs arise when the hybridization of the labeled carbon changes between the reactant and the transition state.

For reactions at the alpha-carbon of benzyl alcohol, an SKIE is observed when the carbon rehybridizes from sp³ (in the alcohol) to sp² (in a carbocation or aldehyde intermediate) or vice versa. wikipedia.org A normal SKIE (kH/kD > 1) is typical for sp³ to sp² rehybridization, while an inverse effect (kH/kD < 1) suggests a change from sp² to sp³. wikipedia.org For example, studies on Sₙ2 reactions of benzyl derivatives have shown that even when the C-H bond is not broken, a significant secondary α-deuterium KIE can be observed, providing detailed information about the structure and crowding of the transition state. cdnsciencepub.com The use of this compound allows for the simultaneous study of primary and secondary effects, offering a more complete mechanistic picture.

Elucidation of Hydrogen Atom Transfer (HAT) Pathways

Hydrogen Atom Transfer (HAT) is a fundamental reaction mechanism where a proton and an electron are transferred together as a hydrogen atom. Distinguishing a true HAT mechanism from alternative pathways like sequential proton-coupled electron transfer (PCET) or hydride transfer can be challenging. Isotopic labeling with this compound is a key strategy for making this distinction.

Kinetic studies involving the oxidation of benzyl alcohol have proposed mechanisms involving HAT. researchgate.net By measuring the KIE for the reaction with the deuterated substrate, researchers can probe the nature of the hydrogen transfer. A significant KIE supports a mechanism where the C-H bond is cleaved in the rate-limiting step, a characteristic feature of many HAT reactions. researchgate.net Comparing the reactivity of the deuterated and non-deuterated alcohol helps to confirm that a hydrogen atom is being abstracted from the alpha-carbon and provides evidence for the involvement of radical intermediates. researchgate.netnih.gov

Mechanistic Insights into Oxidation and Reduction Reactions Involving the Alpha-Carbon

The dual labeling in this compound provides definitive evidence for the fate of the alpha-carbon and its substituents during redox reactions.

In oxidation reactions, benzyl alcohol is typically converted first to benzaldehyde (B42025) and then potentially to benzoic acid. nih.gov Using the labeled substrate, the ¹³C marker can be followed directly into the carbonyl group of benzaldehyde and subsequently into the carboxylic acid group of benzoic acid. This tracking confirms that the alpha-carbon of the alcohol is the atom that undergoes oxidation. Furthermore, KIE studies using the deuterium label, such as in the ruthenium-catalyzed oxidation, demonstrate that C-H bond cleavage is a central event in the oxidation mechanism. nih.gov

Conversely, in reduction reactions, such as the conversion of benzyl alcohol to toluene, the isotopic labels would be expected to be retained in the final product. The use of this compound would yield toluene-alpha-13c-d2, confirming that the core C-C framework remains intact and that the hydroxyl group is replaced without scrambling of the atoms at the benzylic position.

Stereochemical Analysis of Reaction Outcomes at the Alpha-Position

Isotopic labeling is instrumental in analyzing the stereochemistry of reactions at a chiral center. While benzyl alcohol itself is not chiral, the two alpha-hydrogens are prochiral. Replacing one with deuterium creates a chiral center, enabling the study of stereospecific reactions.

Chemoenzymatic methods have been developed to synthesize stereospecifically labeled benzyl alcohols, such as 7R-[²H]-phenyl-[¹⁴C]-benzyl alcohol. nih.govresearchgate.net Such compounds are invaluable for determining the stereospecificity of enzymes like alcohol dehydrogenase, which can distinguish between the two prochiral hydrogens. nih.gov By analyzing the product of an enzymatic reaction on a stereospecifically deuterated substrate, one can determine which of the two C-H bonds the enzyme specifically targets. Furthermore, in non-enzymatic reactions, the incorporation of a single deuterium at the benzylic carbon has been used to probe the formation of intermediates like carbanions, providing insight into their stereochemical stability and subsequent reaction pathways. ubc.ca

Utility of Benzyl Alpha 13c Alpha Alpha D2 Alcohol in Enzymology and Biochemical Systems

Probing Enzyme Catalytic Mechanisms and Active Site Interactions

The use of isotopically labeled substrates like Benzyl-alpha-13c-alpha alpha-d2 alcohol is fundamental for elucidating the step-by-step processes of enzyme-catalyzed reactions. By tracking the isotopic labels through a reaction, researchers can identify bond-forming and bond-breaking steps and gain insight into the structure of the transition state. nih.gov

Alcohol dehydrogenases (ADHs), zinc-containing enzymes that catalyze the reversible oxidation of alcohols to aldehydes, have been a major focus of mechanistic studies using labeled benzyl (B1604629) alcohols. nih.govnih.gov These enzymes are crucial in various metabolic pathways, from fermentation in yeast to ethanol (B145695) metabolism in mammals. nih.gov

The dual labeling in this compound is ideal for studying the ADH-catalyzed oxidation. The reaction involves the transfer of a hydride ion from the alcohol's alpha-carbon to the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). nih.gov Using this labeled substrate allows for the simultaneous determination of primary deuterium (B1214612) and ¹³C kinetic isotope effects. nih.gov Studies on liver and yeast alcohol dehydrogenases (LADH and YADH) have used this approach to analyze the transition state of the hydride transfer step. For instance, as the redox potential of the nucleotide cofactor changes, the observed isotope effects also change, suggesting a shift in the transition-state structure. nih.gov With NAD⁺, LADH exhibits a primary ¹³C isotope effect of 1.025, which drops to 1.012 when a different nucleotide is used, indicating a change from a late to a more symmetrical transition state. nih.gov

These detailed kinetic analyses help to build a precise model of the events within the enzyme's active site during catalysis. The research has been pivotal in advancing the understanding of hydrogen transfer processes in enzymatic reactions. nih.gov

Table 1: Isotope Effects in Dehydrogenase Reactions with Labeled Benzyl Alcohol/Benzaldehyde (B42025)

This table presents primary isotope effects measured for reactions catalyzed by Liver Alcohol Dehydrogenase (LADH), Yeast Alcohol Dehydrogenase (YADH), and Aldehyde Dehydrogenase (ALDH) using isotopically labeled substrates.

| Enzyme | Substrate | Isotope Effect Type | Measured Value | Implied Transition State Characteristic | Source |

| LADH | Benzyl Alcohol | ¹³C | 1.025 (with NAD⁺) | Late transition state | nih.gov |

| YADH | Benzyl Alcohol | ¹³C | 1.023 (with NAD⁺) | Stretched, symmetrical transition state | nih.gov |

| ALDH | Benzaldehyde | ¹³C (Hydride Transfer) | 1.3-1.6% | Carbon motion involved in hydride transfer | nih.gov |

| ALDH | Benzaldehyde | α-secondary ²H | >1.22 | Significant C-H bond weakening | nih.gov |

The magnitude of the deuterium KIE can provide evidence for phenomena such as hydrogen tunneling, where a hydrogen nucleus passes through an energy barrier rather than over it. nih.gov The combination of ¹³C and ²H labeling allows for a comprehensive analysis, separating the effects of heavy atom (carbon) and hydrogen isotope substitution on the reaction rate. nih.gov

Elucidation of Biosynthetic Pathways and Metabolic Transformations

Isotopically labeled compounds serve as tracers to map the flow of atoms through complex metabolic networks. The ¹³C and deuterium labels in this compound allow for unambiguous tracking of the benzylic carbon and its associated hydrogens.

The ¹³C label at the alpha-position of benzyl alcohol is a powerful tool for tracing its metabolic fate. When an organism is supplied with this compound, the ¹³C marker can be followed using mass spectrometry or NMR to identify downstream metabolites. For example, the oxidation of benzyl alcohol yields benzaldehyde and subsequently benzoic acid. Using the ¹³C-labeled precursor allows for the definitive confirmation that the labeled alpha-carbon of the alcohol becomes the carbonyl carbon of benzaldehyde and the carboxyl carbon of benzoic acid.

In broader metabolic studies, particularly in microorganisms like yeast, researchers have explored the biosynthesis of benzyl alcohol from central metabolites like glucose. researchgate.netresearchgate.net While these studies often trace the pathway from a labeled precursor like ¹³C-glucose, the use of a labeled end-product like ¹³C-benzyl alcohol can help confirm the reversibility of pathways and identify catabolic routes. For instance, engineered E. coli have been shown to produce benzyl alcohol from glucose via phenylpyruvate. researchgate.net Feeding labeled benzyl alcohol to such a system could reveal how it is consumed or transformed, providing a complete picture of the metabolic cycle.

Many enzymatic reactions are highly stereospecific, meaning they selectively produce or consume one specific stereoisomer of a molecule. The deuterium labeling in this compound is invaluable for determining the stereospecificity of enzymes like ADH. nih.gov

The two hydrogens on the alpha-carbon of benzyl alcohol are prochiral. Alcohol dehydrogenases can distinguish between these two positions, selectively removing either the pro-R or pro-S hydrogen during oxidation. By synthesizing a stereospecifically labeled benzyl alcohol (e.g., (R)-[α-²H]-benzyl alcohol), researchers can determine which hydrogen is transferred to NAD⁺. nih.gov The use of this compound, where both positions are deuterated, is typically used for measuring kinetic isotope effects rather than determining initial stereospecificity, but it relies on the same underlying principles of enzymatic stereocontrol. The high isotopic purity achievable with modern chemoenzymatic synthesis methods is crucial for these experiments, as even small amounts of ¹H contamination can skew the results of sensitive KIE measurements. nih.gov

Future Research Perspectives and Advanced Methodologies

Synergistic Approaches Combining Isotopic Labeling with Computational Chemistry (e.g., DFT Studies for KIE Interpretation)

A significant area of modern chemical research involves the synergy between experimental data and computational modeling. The use of isotopically labeled compounds like Benzyl-alpha-13c-alpha alpha-d2 alcohol is central to this approach, particularly in the study of kinetic isotope effects (KIEs). The KIE, which is the ratio of the rate of a reaction with a light isotope to the rate with a heavy isotope, provides profound insight into reaction mechanisms and the nature of transition states. nih.gov

The dual labeling in this compound allows for the measurement of both carbon and deuterium (B1214612) KIEs within the same molecule, offering a more constrained set of experimental data for computational validation. Density Functional Theory (DFT) has emerged as a powerful computational tool for interpreting these experimental KIEs. By modeling the potential energy surface of a reaction, DFT can predict theoretical KIEs based on the vibrational frequencies of the reactants and the transition state.

A compelling example of this synergy is seen in studies of metal-catalyzed reactions. For instance, in a pincer-cobalt-catalyzed α-alkylation of nitriles with alcohols, experimental KIE studies suggested the involvement of C-H activation in the rate-determining step. scbt.com DFT calculations were then employed to model the reaction pathway, revealing that β-hydride elimination from the cobalt benzyloxide intermediate was the most likely rate-determining step. The computationally derived free energy of activation showed excellent agreement with the experimental value, demonstrating the predictive power of combining isotopic labeling with DFT. While this specific study did not use this compound, the principles are directly applicable. The use of this doubly labeled compound would provide even more rigorous data for validating such computational models.

Table 1: Illustrative Research Findings from Synergistic KIE and DFT Studies

| Research Area | Experimental Finding | Computational (DFT) Correlation |

| Catalytic Alkylation | A primary kinetic isotope effect (KIE) of 2.6 was observed, suggesting C-H bond breaking is part of the rate-determining step. | The calculated free energy barrier for β-hydride elimination closely matched the experimentally determined barrier, confirming this as the rate-limiting step. scbt.com |

| Enzymatic Oxidation | Large deuterium KIEs were observed in the alcohol dehydrogenase-catalyzed oxidation of benzyl (B1604629) alcohols. medchemexpress.com | Computational models of the enzyme active site can rationalize the magnitude of the KIE in terms of transition state geometry and quantum tunneling. researchgate.net |

Development of Novel Isotope Exchange and Labeling Techniques for Enhanced Precision

The utility of this compound is fundamentally dependent on the ability to synthesize it with high isotopic and stereochemical purity. Advances in synthetic methodologies are therefore crucial. Chemoenzymatic synthesis represents a frontier in this area, offering unparalleled stereospecificity. researchgate.netnih.gov

One such advanced technique involves a one-pot synthesis using a coupled enzyme system. For example, formate (B1220265) dehydrogenase can be used to transfer a deuterium label from a source like formate-d to the cofactor NAD+, producing deuterated NADH. nih.govresearchgate.net Subsequently, an alcohol dehydrogenase can utilize this deuterated cofactor to stereospecifically reduce a 13C-labeled precursor, such as benzaldehyde-α-¹³C, to the desired stereospecifically labeled alcohol. nih.govresearchgate.netnih.gov This method can yield products with exceptional isotopic and enantiomeric purity, which is critical for sensitive KIE studies. researchgate.netnih.gov

Another area of development is in biocatalytic deuteration. Recent research has demonstrated the use of ene-reductases and alcohol dehydrogenases for the asymmetric reductive deuteration of various organic compounds. nih.gov These enzymatic systems use heavy water (D₂O) as an inexpensive and readily available source of deuterium, offering a green and efficient alternative to traditional chemical methods. nih.gov Such techniques could be adapted for the synthesis of this compound, providing a highly selective and environmentally benign route to this important research tool.

Table 2: Advanced Methods for Isotopic Labeling

| Method | Description | Key Advantage |

| Chemoenzymatic Synthesis | Coupled enzyme systems (e.g., formate dehydrogenase and alcohol dehydrogenase) are used for stereospecific isotopic incorporation. nih.govresearchgate.netnih.gov | High stereoselectivity and isotopic purity. researchgate.netnih.gov |

| Biocatalytic Deuteration | Enzymes like ene-reductases are used with D₂O as the deuterium source for asymmetric deuteration. nih.gov | Environmentally friendly, high selectivity, and uses an inexpensive deuterium source. nih.gov |

| Reductive Deuteration | Chemical reduction of a 13C-labeled aromatic ester using a deuterium source like D₂O. | A direct chemical route that can be adapted for specific labeling patterns. |

Integration of this compound in Multidisciplinary Research Platforms for Systems-Level Understanding

The application of this compound extends beyond fundamental mechanistic chemistry into broader, multidisciplinary research areas such as systems biology and environmental science. medchemexpress.com In these fields, the compound serves as a powerful tracer to follow the metabolic fate of the benzyl moiety at a systems level.

A prime application is in Carbon-13 Metabolic Flux Analysis (13C-MFA). medchemexpress.comnih.gov 13C-MFA is a powerful technique used to quantify the rates of metabolic reactions within a living organism, providing a snapshot of the cell's metabolic state. nih.gov By introducing a 13C-labeled substrate like this compound to a biological system, such as a microbial culture, researchers can trace the path of the 13C label as it is incorporated into various metabolites. The pattern of 13C enrichment in these downstream molecules, as measured by techniques like mass spectrometry or NMR, allows for the precise calculation of metabolic fluxes throughout the network. nih.gov

The dual labeling of this compound provides an additional layer of information for such studies. The deuterium label can be used to probe specific enzymatic steps that involve hydrogen transfer, while the 13C label tracks the carbon backbone. This can be particularly useful in studying the degradation of aromatic compounds by microorganisms, a key process in bioremediation and industrial biotechnology. For instance, in bacteria that utilize benzyl alcohol as a carbon source, the labeled compound can be used to elucidate the flux through pathways like the β-ketoadipate pathway.

Furthermore, in environmental fate studies, this doubly labeled compound can be used to track the degradation and transformation of benzyl alcohol in complex environmental matrices, helping to build more accurate models of pollutant persistence and breakdown.

Table 3: Potential Applications in Multidisciplinary Research

| Research Field | Application of this compound | Information Gained |

| Systems Biology (Metabolic Flux Analysis) | Tracing the incorporation of 13C and deuterium into metabolites in microbial or cell cultures. medchemexpress.com | Quantitative understanding of metabolic pathway usage and regulation at a systems level. nih.gov |

| Environmental Science | Studying the degradation and transformation pathways of benzyl alcohol in soil or water samples. | Insights into the environmental persistence, and bioremediation potential of aromatic pollutants. |

| Drug Metabolism | Investigating the metabolic fate of benzyl-containing pharmaceutical compounds. | Identification of metabolites and elucidation of metabolic pathways in preclinical studies. medchemexpress.com |

Q & A

Basic Research Questions

Q. How is Benzyl-alpha-13C-alpha,alpha-d2 alcohol synthesized, and what analytical techniques confirm its isotopic purity?

- Methodological Answer : Synthesis typically involves isotopic labeling at the alpha position using 13C-enriched and deuterated precursors. For example, deuterium can be introduced via catalytic deuteration or exchange reactions, while 13C is incorporated through labeled starting materials like 13C-formaldehyde or 13C-benzaldehyde derivatives. Isotopic purity is verified using NMR spectroscopy (to distinguish 13C splitting patterns and deuterium-induced peak broadening) and high-resolution mass spectrometry (HRMS) to confirm molecular ion clusters (e.g., M+1, M+2 peaks). Chromatographic methods (GC or HPLC) coupled with isotope-specific detectors ensure no isotopic dilution occurs during purification .

Q. What spectroscopic characteristics differentiate Benzyl-alpha-13C-alpha,alpha-d2 alcohol from its non-isotopic counterpart?

- Methodological Answer :

- NMR :

- 1H NMR : The alpha-proton (Hα) is replaced by deuterium (D), eliminating its signal and causing splitting in adjacent protons due to 13C coupling.

- 13C NMR : The alpha-carbon (Cα) shows a distinct upfield shift (~20–30 ppm) compared to non-labeled benzyl alcohol, with a characteristic doublet from 13C-13C coupling if adjacent carbons are labeled.

- IR : The O-H stretch (~3300 cm⁻¹) remains similar, but C-D stretches (~2100–2200 cm⁻¹) appear.

- MS : HRMS reveals a molecular ion shift (e.g., +3 amu for 13C and 2D substitutions) and isotope-specific fragmentation patterns .

Advanced Research Questions

Q. How do isotopic substitutions (13C and D) at the alpha position influence kinetic isotope effects (KIEs) in oxidation reactions?

- Methodological Answer :

- Deuterium KIE : Replacing Hα with D reduces reaction rates (k_H/k_D > 1) due to slower bond cleavage in rate-determining steps (e.g., C-H/D abstraction in oxidation).

- 13C KIE : Subtler effects arise from vibrational frequency changes at the transition state. Isotope ratio mass spectrometry (IRMS) quantifies 13C fractionation during partial reactions.

- Experimental Design : Competitive experiments (labeled vs. unlabeled substrates) under controlled conditions (temperature, catalyst) isolate KIEs. Data interpretation requires correction for natural isotopic abundance .

Q. What challenges arise when using Benzyl-alpha-13C-alpha,alpha-d2 alcohol as an internal standard in metabolomics, and how are they addressed?

- Methodological Answer :

- Challenges :

- Isotopic Exchange : Labile protons (e.g., hydroxyl groups) may undergo H/D exchange in aqueous matrices, altering isotopic integrity.

- Matrix Effects : Co-eluting metabolites can suppress ionization in LC-MS.

- Solutions :

- Stabilization : Use anhydrous solvents and low-temperature storage to minimize exchange .

- Calibration : Prepare calibration curves with matrix-matched standards to account for ionization variability.

- Validation : Cross-validate with orthogonal methods (e.g., 2H NMR) to confirm stability .

Q. How is Benzyl-alpha-13C-alpha,alpha-d2 alcohol applied in tracing microbial metabolic pathways?

- Methodological Answer :

- Tracer Studies : Incubate microbes with labeled benzyl alcohol and track 13C incorporation into metabolites (e.g., benzoate derivatives) via 13C-NMR or GC-IRMS .

- Flux Analysis : Use isotopomer distribution models (e.g., MFA—Metabolic Flux Analysis) to quantify pathway activity.

- Controls : Include unlabeled controls to distinguish endogenous vs. tracer-derived metabolites. Contamination risks are mitigated via sterile handling and isotopic purity checks .

Methodological Considerations

Q. What are the critical storage conditions for maintaining isotopic integrity in Benzyl-alpha-13C-alpha,alpha-d2 alcohol?

- Methodological Answer :

- Storage : Store in airtight, moisture-free containers under inert gas (N2/Ar) at –20°C to prevent isotopic exchange or degradation.

- Stability Testing : Periodically analyze via MS/NMR to detect isotopic drift. Repurification (e.g., distillation under reduced pressure) may be required if degradation exceeds 5% .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported isotopic enrichment levels across studies?

- Methodological Answer :

- Source Identification : Compare synthesis protocols (e.g., precursor purity, reaction time) and analytical methods (e.g., MS resolution).

- Standardization : Use certified reference materials (CRMs) for instrument calibration.

- Reporting : Explicitly detail isotopic abundance (e.g., 99% 13C, 98% D) and measurement uncertainties in publications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.